

# Tazobactam Acid: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Tazobactam acid

Cat. No.: B7804962

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Tazobactam acid**, a pivotal  $\beta$ -lactamase inhibitor. This document consolidates critical data, including its chemical properties, mechanism of action, and relevant experimental protocols, to support research and development activities in the field of antibacterial drug discovery.

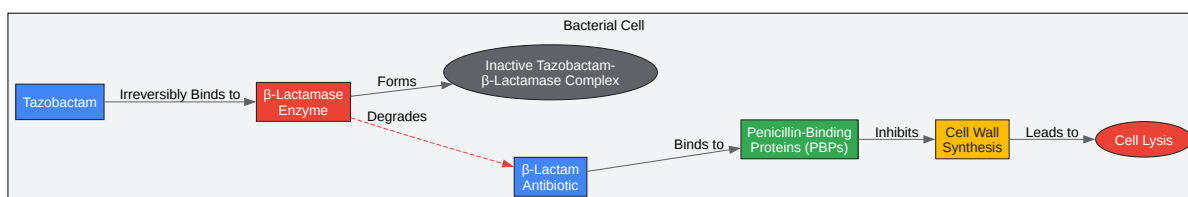
## Core Properties of Tazobactam Acid

Tazobactam is a penicillanic acid sulfone derivative that potently inhibits the activity of a wide range of bacterial  $\beta$ -lactamase enzymes.<sup>[1][2][3]</sup> It is structurally similar to other  $\beta$ -lactam antibiotics but possesses weak intrinsic antibacterial activity.<sup>[4]</sup> Its primary role is to protect  $\beta$ -lactam antibiotics from degradation by  $\beta$ -lactamase-producing bacteria, thereby restoring or extending their spectrum of activity.<sup>[2][3]</sup>

Property	Value	Reference
CAS Number	89786-04-9	<sup>[1][2][5]</sup>
Molecular Formula	C <sub>10</sub> H <sub>12</sub> N <sub>4</sub> O <sub>5</sub> S	<sup>[1][2][5]</sup>
Molecular Weight	300.29 g/mol	<sup>[1][2][5]</sup>

## Mechanism of Action

Tazobactam functions as a "suicide inhibitor" by irreversibly binding to the active site of  $\beta$ -lactamase enzymes.[1] This inactivation occurs through the formation of a stable, covalent acyl-enzyme intermediate, which prevents the enzyme from hydrolyzing the  $\beta$ -lactam ring of partner antibiotics, such as piperacillin.[1] By neutralizing these resistance-conferring enzymes, Tazobactam enables the partner antibiotic to effectively inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), ultimately leading to bacterial cell lysis.[1][4]



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Mechanism of Tazobactam and  $\beta$ -Lactam Antibiotic Action.

## Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic (PK/PD) properties of Tazobactam are crucial for its clinical efficacy. It is typically administered intravenously in combination with a  $\beta$ -lactam antibiotic.

Parameter	Description	Typical Value (in combination with Piperacillin)
Half-life	Time for plasma concentration to reduce by half	~1 hour
Protein Binding	Percentage of drug bound to plasma proteins	~30%
Metabolism	Extent of metabolic conversion in the body	Not extensively metabolized
Elimination	Primary route of excretion from the body	Primarily renal excretion, largely unchanged
Volume of Distribution	Apparent volume into which the drug distributes	$-0.37 \pm 0.14$ L/kg
PK/PD Index	Parameter correlating with efficacy	%fT > threshold (percentage of time the free drug concentration remains above a threshold)

Note: Pharmacokinetic parameters can vary based on patient factors such as renal function.

## Experimental Protocols

This protocol provides a general framework for the simultaneous determination of Tazobactam and a partner antibiotic (e.g., Piperacillin) in human plasma.

### 1. Materials and Reagents:

- Tazobactam and Piperacillin reference standards
- Internal standard (e.g., Penicillin G)
- Acetonitrile (HPLC grade)
- Trifluoroacetic acid (TFA)

- Water (HPLC grade)
- Human plasma (drug-free)

## 2. Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5  $\mu$ m)
- Mobile Phase: Gradient elution with a mixture of acetonitrile and water with 0.1% TFA.
- Flow Rate: 0.8 mL/min
- Detection Wavelength: 218 nm
- Injection Volume: 20  $\mu$ L

## 3. Sample Preparation:

- To 300  $\mu$ L of plasma sample, add the internal standard.
- Precipitate proteins by adding acetonitrile.
- Vortex mix and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.
- Inject the reconstituted sample into the HPLC system.

## 4. Calibration and Quantification:

- Prepare a series of calibration standards by spiking known concentrations of Tazobactam and Piperacillin into drug-free plasma.
- Process the calibration standards using the same sample preparation procedure.
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
- Determine the concentration of Tazobactam in the unknown samples by interpolating from the calibration curve.

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Reconstitute -> Inject -> Analyze; }
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#### Analytical Workflow for Tazobactam Quantification.

This colorimetric assay measures the ability of Tazobactam to inhibit a specific  $\beta$ -lactamase enzyme using the chromogenic substrate nitrocefin.

#### 1. Materials and Reagents:

- Tazobactam
- Purified  $\beta$ -lactamase enzyme (e.g., TEM-1)
- Nitrocefin
- Assay buffer (e.g., phosphate buffer, pH 7.0)
- 96-well microplate
- Microplate reader

#### 2. Assay Protocol:

- Prepare a stock solution of Tazobactam in the assay buffer.

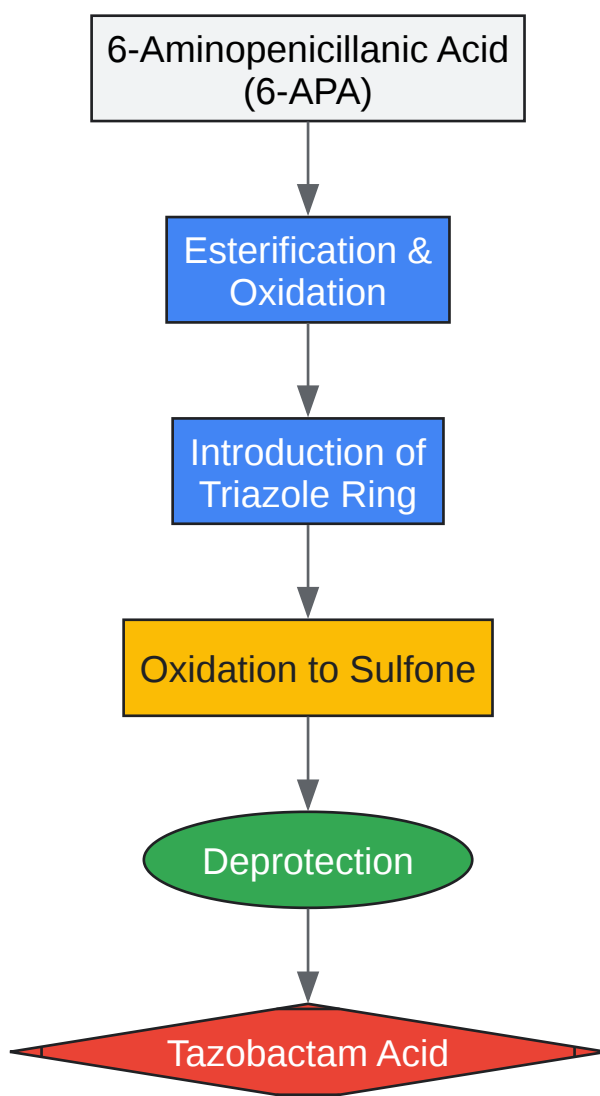
- In the wells of a microplate, add a fixed concentration of the  $\beta$ -lactamase enzyme.
- Add varying concentrations of Tazobactam to the wells and incubate for a defined period to allow for inhibitor-enzyme binding.
- Initiate the reaction by adding a solution of nitrocefin to each well.
- Monitor the change in absorbance at 490 nm over time in a microplate reader. The hydrolysis of nitrocefin results in a color change.
- Include control wells with no inhibitor (maximum enzyme activity) and no enzyme (background).

### 3. Data Analysis:

- Calculate the rate of nitrocefin hydrolysis for each Tazobactam concentration.
- Determine the percentage of inhibition relative to the control with no inhibitor.
- Plot the percentage of inhibition against the logarithm of the Tazobactam concentration to determine the IC<sub>50</sub> value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

## Synthesis Overview

The synthesis of Tazobactam is a multi-step process that often starts from 6-aminopenicillanic acid (6-APA), a readily available precursor from penicillin fermentation. While several synthetic routes have been developed, a common strategy involves the modification of the penicillin core structure to introduce the triazole ring and the sulfone group.



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#### Simplified Synthetic Pathway of Tazobactam.

This guide serves as a foundational resource for professionals engaged in the study and development of  $\beta$ -lactamase inhibitors. The provided data and protocols are intended to facilitate further research and innovation in combating bacterial resistance.

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